2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with four methyl groups and one carboxylic acid group. Its molecular formula is C₁₁H₂₀O₂, and it has a molar mass of approximately 184.28 g/mol . This compound is notable for its bulky structure which imparts distinctive physical and chemical properties, such as increased hydrophobicity compared to simpler carboxylic acids.
The reactivity of 2,2,6,6-tetramethylcyclohexane-1-carboxylic acid primarily involves the carboxylic acid functional group. Key reactions include:
These reactions highlight its potential utility in organic synthesis and the development of derivatives .
Several methods have been developed for synthesizing 2,2,6,6-tetramethylcyclohexane-1-carboxylic acid:
These methods emphasize the versatility of synthetic approaches available for this compound .
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid finds applications in various fields:
The compound's unique characteristics make it a valuable resource in both industrial and academic settings .
Several compounds share structural similarities with 2,2,6,6-tetramethylcyclohexane-1-carboxylic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methylcyclohexane-1-carboxylic acid | C₇H₁₄O₂ | Fewer methyl groups; less steric hindrance |
4-Methylcyclohexane-1-carboxylic acid | C₈H₁₈O₂ | Different substitution pattern; more symmetrical |
3,3-Dimethylbutanoic acid | C₆H₁₂O₂ | Linear chain structure; different reactivity profile |
4-Tert-butylbenzoic acid | C₁₁H₁₄O₂ | Aromatic ring; distinct electronic properties |
The primary distinction of 2,2,6,6-tetramethylcyclohexane-1-carboxylic acid lies in its steric bulk and cyclohexane framework which significantly affect its chemical behavior and potential applications compared to these similar compounds .
Irritant